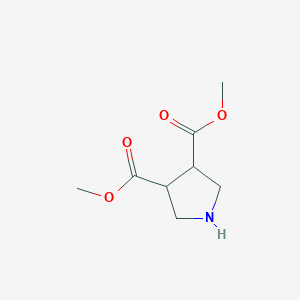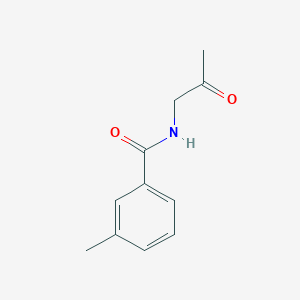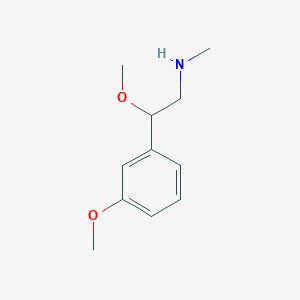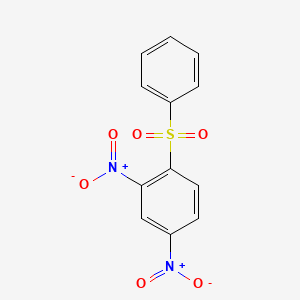
1-N-Boc-2-(3,5-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Boc-2-(3,5-diclorofenil)piperazina es un compuesto químico que presenta un anillo de piperazina sustituido con un grupo tert-butoxicarbonilo (Boc) y un grupo 3,5-diclorofenil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-N-Boc-2-(3,5-diclorofenil)piperazina típicamente implica la reacción de 1-bromo-2,3-diclorobenceno con N-Boc-piperazina bajo condiciones de aminación de Buchwald-Hartwig. Esta reacción está catalizada por complejos de paladio y requiere una base como el carbonato de potasio . La reacción generalmente se lleva a cabo en un solvente como el tolueno a temperaturas elevadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-N-Boc-2-(3,5-diclorofenil)piperazina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo diclorofenil.
Reacciones de Desprotección: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se pueden utilizar reactivos como el hidruro de sodio o el terc-butóxido de potasio.
Desprotección: El ácido trifluoroacético (TFA) se utiliza comúnmente para eliminar el grupo Boc.
Productos Principales
Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden obtener varios derivados sustituidos.
Amina Desprotegida: La eliminación del grupo Boc produce 2-(3,5-diclorofenil)piperazina.
Aplicaciones Científicas De Investigación
1-N-Boc-2-(3,5-diclorofenil)piperazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con objetivos biológicos.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-N-Boc-2-(3,5-diclorofenil)piperazina implica su interacción con objetivos moleculares específicos. El grupo Boc proporciona protección estérica, permitiendo reacciones selectivas en el anillo de piperazina. El grupo diclorofenil puede interactuar con varios receptores biológicos, potencialmente modulando su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
1-Boc-piperazina: Similar en estructura pero carece del grupo diclorofenil.
1-(2,3-diclorofenil)piperazina: Similar pero sin el grupo Boc.
Singularidad
1-N-Boc-2-(3,5-diclorofenil)piperazina es única debido a la combinación del grupo protector Boc y el sustituyente diclorofenil, que proporciona propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C15H20Cl2N2O2 |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 |
Clave InChI |
OIWVOUZPLKKHHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)


![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)


